molecular formula C15H15NO4 B4601074 ethyl 4-(2-furoylamino)-3-methylbenzoate

ethyl 4-(2-furoylamino)-3-methylbenzoate

Cat. No.: B4601074
M. Wt: 273.28 g/mol
InChI Key: OWZSCBLYZLNZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-furoylamino)-3-methylbenzoate is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.10010796 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Ethyl N′-furan-2-carbonylbenzohydrazonate, a derivative related to ethyl 4-(2-furoylamino)-3-methylbenzoate, was synthesized and further processed to produce compounds with significant antiurease and antioxidant activities. These compounds were evaluated through various synthetic pathways, indicating potential in medical and biochemical research for therapeutic applications (Sokmen et al., 2014).

Analytical and Spectral Studies

A study involving ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate aimed to synthesize, characterize, and assess the chelating properties of furan ring-containing organic ligands. This research provides insights into the antimicrobial activities of these compounds, suggesting applications in developing new antimicrobial agents (Patel, 2020).

Polymer and Material Science

The controlled precipitation of ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, which shares a functional similarity with this compound, was explored for producing fine particles with varied sizes and morphologies. This study highlights the potential of such compounds in developing diagnostic imaging agents with tailored properties for medical applications (Bosch et al., 2004).

Drug Design and Medicinal Chemistry

The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines involved reactions that could be analogously relevant to manipulating this compound. Such studies underscore the potential of these compounds in designing potent cytotoxins against various cancer cell lines, indicating their utility in cancer research and therapy development (Deady et al., 2003).

Environmental Science and Toxicology

Investigations into the environmental behavior of UV filters, including ethyl-4-aminobenzoate, provide insight into the fate and transformation of chemically related compounds in aquatic environments. Such studies are crucial for understanding the ecological impact of widespread chemical usage and for developing strategies to mitigate potential environmental and health risks (Li et al., 2017).

Properties

IUPAC Name

ethyl 4-(furan-2-carbonylamino)-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-19-15(18)11-6-7-12(10(2)9-11)16-14(17)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZSCBLYZLNZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-furoylamino)-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-furoylamino)-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(2-furoylamino)-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(2-furoylamino)-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(2-furoylamino)-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(2-furoylamino)-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.